molecular formula C23H23N3O6S B2498163 N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852140-84-2

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2498163
CAS RN: 852140-84-2
M. Wt: 469.51
InChI Key: KNXCDJKYZAHVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bis(pyrazol-1-yl)methane ligands, incorporating para-dimethoxyphenyl-substituted units, has been documented. For example, ligands have been synthesized to stabilize Co(II) complexes and undergo oxidative demethylation with Ce(IV), leading to para-benzoquinonyl-substituted bis(pyrazol-1-yl)methane ligands. Such processes highlight the reactivity of dimethoxyphenyl and furan-2-carbonyl groups under oxidative conditions (Blasberg et al., 2010).

Molecular Structure Analysis

The molecular structures of related compounds have been characterized, revealing insights into the conformational preferences and structural stability imparted by different substituents. X-ray structure analysis has been employed to determine the configurations of complexes formed by bis(pyrazol-1-yl)methane ligands, indicating the significance of steric and electronic effects in defining molecular geometry (Tang et al., 2002).

Chemical Reactions and Properties

The introduction of a methanesulfonamide group at specific positions on the phenyl ring of 1,5-diarylpyrazole compounds has been shown to yield potent cyclooxygenase-2 (COX-2) inhibitors, demonstrating the critical role of functional group positioning in modulating chemical reactivity and biological activity (Singh et al., 2004).

Physical Properties Analysis

The synthesis and characterization of bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups have provided valuable data on the physical properties of such compounds. These studies have shown how the incorporation of different substituents influences the ligands' solubility, stability, and coordination behavior towards metal centers, offering insights into the physical properties of similar compounds (Tang et al., 2002).

Scientific Research Applications

Molecular Interaction and Structure Analysis

Research has investigated the molecular interaction and structural characteristics of similar pyrazole compounds. For instance, Zheng et al. (2010) analyzed the molecular dimers of 3,5-diaryl-1H-pyrazoles, highlighting the importance of hydrogen bonds in their formation and stability (Zheng, Wang, & Fan, 2010). Similarly, Loh et al. (2013) synthesized N-substituted pyrazolines and provided insights into their crystal structures, contributing to our understanding of pyrazole-based compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Biological Evaluation and Docking Studies

Some pyrazoline derivatives have been synthesized and evaluated for their potential anti-inflammatory and antibacterial activities. Ravula et al. (2016) conducted studies on pyrazoline derivatives, showing that some compounds exhibited significant anti-inflammatory and antibacterial activities, suggesting potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Synthesis and Cytotoxicity Studies

Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities. Their research provided valuable insights into the potential therapeutic uses of these compounds (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Photophysical and Physicochemical Investigations

Salman A. Khan (2020) studied the photophysical properties of pyrazoline derivatives, highlighting their potential as fluorescent chemosensors for metal ion detection. This research underscores the versatility of pyrazoline compounds in various applications, including sensing technologies (Khan, 2020).

Multi-target Agent Synthesis for Enzyme Inhibition

Yamali et al. (2020) designed and synthesized a series of pyrazoline type sulfonamides as multi-target agents. They demonstrated significant inhibition of acetylcholinesterase and carbonic anhydrase enzymes, indicating potential for treating neurodegenerative disorders (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).

properties

IUPAC Name

N-[4-[3-(3,4-dimethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-30-20-11-8-16(13-22(20)31-2)19-14-18(24-26(19)23(27)21-5-4-12-32-21)15-6-9-17(10-7-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCDJKYZAHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.